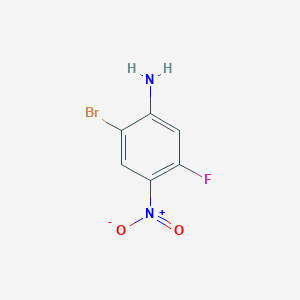
2-Bromo-5-fluoro-4-nitroaniline
Cat. No. B1526599
Key on ui cas rn:
952664-69-6
M. Wt: 235.01 g/mol
InChI Key: PKDUOURYTVRBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623905B2
Procedure details


To a solution of 2-bromo-5-fluoro-4-nitroaniline (23.0 g, 0.1 mol) in Et3N (250 mL) was added benzoic 2,2-dimethylbut-3-ynoic anhydride (59.0 g, 0.29 mol), CuI (1.85 g) and Pd(PPh3)2Cl2 (2.3 g) at room temperature. The mixture was stirred at 80° C. overnight, After cooling to room temperature, the reaction was quenched with water and the aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layer was dried over anhydrous Na2SO4, the solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel (10% ethyl acetate in petroleum ether) to give benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate (20.0 g, 56%). 1H NMR (400 MHz, CDCl3) 8.05 (d, J=8.4 Hz, 1H), 7.39-7.38 (m, 5H), 6.33 (d, J=13.2 Hz, 1H), 5.20 (s, 2H), 4.89 (br s, 2H), 1.61 (s, 6H).

Name
2,2-dimethylbut-3-ynoic anhydride
Quantity
59 g
Type
reactant
Reaction Step One


Name
CuI
Quantity
1.85 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([F:12])=[CH:5][C:3]=1[NH2:4].C[C:14]([CH3:27])([C:25]#[CH:26])[C:15]([O:17][C:18](=[O:24])[C:19]([CH3:23])([CH3:22])[C:20]#[CH:21])=O.[CH3:28][CH2:29]N(CC)CC>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:4][C:3]1[CH:5]=[C:6]([F:12])[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[C:21]#[C:20][C:19]([CH3:22])([CH3:23])[C:18]([O:17][CH2:15][C:14]1[CH:25]=[CH:26][CH:29]=[CH:28][CH:27]=1)=[O:24] |^1:39,58|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C=C(C(=C1)[N+](=O)[O-])F
|
|
Name
|
2,2-dimethylbut-3-ynoic anhydride
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OC(C(C#C)(C)C)=O)(C#C)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
CuI
|
|
Quantity
|
1.85 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 80° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (100 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel (10% ethyl acetate in petroleum ether)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C(=C1)F)[N+](=O)[O-])C#CC(C(=O)OCC1=CC=CC=C1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
